Nevirapine hemihydrate

Description

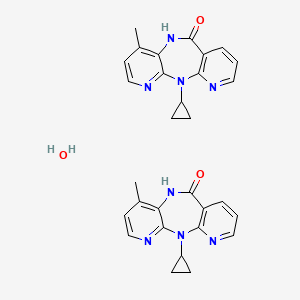

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H14N4O.H2O/c2*1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;/h2*2-3,6-8,10H,4-5H2,1H3,(H,18,20);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLSXAXTLQBKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176606 |

Source

|

| Record name | Nevirapine hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220988-26-1 |

Source

|

| Record name | Nevirapine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220988261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevirapine hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-cyclopropyl-4-methyl-5H-dipyrido[2,3-e:2',3'-f][1,4]diazepin-6-one;hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEVIRAPINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7XF2TD73C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Nevirapine Hemihydrate Synthesis & Crystallization Architecture

Executive Summary

Nevirapine (NVP) , a dipyridodiazepinone non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a critical solid-state engineering challenge: the control of its pseudo-polymorphic forms.[1] While the Anhydrous Form I is standard for solid oral dosage forms (tablets), the Hemihydrate is the thermodynamically stable form required for aqueous suspensions, particularly in pediatric HIV formulations.

This guide details the end-to-end engineering of Nevirapine Hemihydrate.[2] It moves beyond standard literature by integrating the high-yield CAPIC/Me-CAN synthetic route with a Reactive Crystallization Protocol designed to lock the hemihydrate lattice while controlling particle size distribution (PSD).

Part 1: Molecular Architecture & Polymorphic Landscape

The selection of the Hemihydrate form is not merely a preference but a thermodynamic necessity for liquid formulations. Anhydrous Nevirapine is metastable in aqueous environments; it will spontaneously convert to the hemihydrate via Solution-Mediated Phase Transformation (SMPT). If this conversion occurs uncontrolled during shelf storage, it leads to Ostwald ripening , causing crystal growth that ruins suspension homogeneity and bioavailability.

Thermodynamic Stability Profile

| Property | Anhydrous (Form I) | This compound |

| Lattice Structure | Triclinic | Triclinic (Channel Hydrate) |

| Water Stoichiometry | ~0.0% | 3.1% – 3.9% (0.5 mol) |

| Thermodynamic Status | Stable in dry state; Metastable in water | Stable in aqueous suspension ( |

| DSC Endotherm | Melting @ 247°C | Desolvation @ 95–125°C; Melt @ 247°C |

| Aqueous Solubility | Higher (Transient) | Lower (Equilibrium) |

Part 2: Synthetic Pathway Engineering (The CAPIC Route)

To ensure high purity prior to crystallization, we utilize the "Medicines for All" intensified route. This pathway replaces the traditional 5-step process with a streamlined coupling of 2-chloro-3-amino-4-picoline (CAPIC) and methyl 2-cyclopropylamino nicotinate (Me-CAN) .

Mechanism of Action

This route utilizes a strong base (NaH or NaHMDS) to deprotonate the amide, facilitating a nucleophilic aromatic substitution (

DOT Diagram: Synthetic Reaction Flow

Figure 1: Convergent synthesis of Nevirapine using the CAPIC/Me-CAN intensified route.

Part 3: Crystallization Thermodynamics & Kinetics

The critical step is converting the crude anhydrous molecule into the pharmaceutical-grade Hemihydrate. Simple slurrying is insufficient for particle size control. We employ a pH-Shift Reactive Crystallization .

The Self-Validating Protocol: Acid-Base Neutralization

This method dissolves the anhydrous form as a hydrochloride salt, then rapidly neutralizes it. This creates a massive supersaturation driving force specifically for the Hemihydrate form, which precipitates instantly.

Why this works:

-

Solubility Differential: The HCl salt is highly soluble; the free base Hemihydrate is insoluble.

-

Nucleation Control: Rapid neutralization (

) triggers instantaneous nucleation, favoring small, uniform crystals ideal for suspension. -

Hydration Lock: The presence of water during the precipitation ensures the lattice traps the required 0.5 mol water.

DOT Diagram: Crystallization Workflow

Figure 2: Reactive crystallization workflow for generating this compound.

Part 4: Advanced Process Control (The Protocol)

Step 1: Salt Formation (Solubilization)

-

Charge: Suspend 100g Crude Anhydrous NVP in 400mL purified water.

-

Reaction: Slowly add 37% HCl (approx 0.6 eq excess) while stirring.

-

Control Point: Maintain Temperature

. Ensure solution becomes clear (formation of NVP-HCl). -

Purification: Filter through a

membrane to remove mechanical impurities.

Step 2: Reactive Crystallization (The Transformation)

-

Setup: Place the acidic filtrate in a crystallizer with high-shear agitation.

-

Precipitation: Add 10N NaOH solution slowly.

-

Critical Parameter: The pH must cross from acidic to strongly basic (

). -

Observation: A thick white precipitate of this compound forms immediately upon neutralization.

Step 3: Isolation and Drying (The Stability Lock)

-

Filtration: Centrifuge or filter the slurry. Wash the cake with water until the filtrate is neutral (

). -

Drying (CRITICAL):

-

Risk: Over-drying converts Hemihydrate back to Anhydrous.

-

Protocol: Dry at

in a tray dryer. -

Endpoint: Stop when Loss on Drying (LOD) / Water Content (KF) reaches 3.1% – 3.9% .

-

Do NOT use high vacuum or temperatures

.

-

Part 5: Characterization & Quality Attributes

To validate the synthesis of the Hemihydrate form, the following analytical profile must be met.

Thermal Analysis (DSC/TGA)

-

TGA (Thermogravimetric Analysis): Must show a weight loss of ~3.5% between

and -

DSC (Differential Scanning Calorimetry):

-

Event 1: Broad endotherm @

(Desolvation). -

Event 2: Sharp endotherm @

(Melting of the anhydrous lattice).

-

X-Ray Powder Diffraction (XRPD)

The Hemihydrate has a distinct fingerprint compared to the Anhydrous form.

-

Key Hemihydrate Peaks (

): Distinct peaks typically appear at different angles than the anhydrous form (refer to specific reference standards, e.g., Caira et al.). -

Validation: Absence of anhydrous peaks confirms phase purity.

Water Determination (Karl Fischer)

-

Target: 3.1% to 3.9% w/w.

-

Failure Mode:

- : Indicates partial dehydration (risk of anhydrous contamination).

- : Indicates unbound surface water (drying incomplete).

References

-

Medicines for All Institute (VCU). Low-cost, high yield synthesis of nevirapine.[4] WO2016118586A1. (Describes the CAPIC/Me-CAN intensified synthesis).

-

Boehringer Ingelheim Pharmaceuticals. Pharmaceutical suspension comprising this compound.[2][5] US Patent 6,172,059. (The authoritative source on the Acid-Base crystallization method and stability).

-

Caira, M. R., et al. Polymorphism of Nevirapine.[3] Journal of Pharmaceutical Sciences. (Crystallographic data and thermodynamic stability).

-

World Health Organization (WHO). this compound API Prequalification.[6] (Quality standards for Global Health).

-

Sarkar, M., et al. Solid-State Characterization of Nevirapine.[7] Indian Journal of Pharmaceutical Sciences. (Detailed thermal analysis and solubility data).

Sources

- 1. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6172059B1 - Pharmaceutical suspension comprising this compound - Google Patents [patents.google.com]

- 3. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 6. extranet.who.int [extranet.who.int]

- 7. Solvated crystalline forms of nevirapine: thermoanalytical and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis: Nevirapine Hemihydrate vs. Anhydrous Form I

Topic: Crystal Structure Analysis of Nevirapine: Hemihydrate vs. Anhydrous Form Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Crystallographers, and Formulation Engineers

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment, exhibits significant polymorphism.[1][2] The two most pharmaceutically relevant forms are the Anhydrous Form I (triclinic) and the Hemihydrate (monoclinic).

Control over these solid-state forms is critical because they dictate the drug's thermodynamic stability, processability, and bioavailability. While Anhydrous Form I is the preferred phase for solid oral dosage forms due to its higher intrinsic dissolution rate, the Hemihydrate is the thermodynamically stable form in aqueous environments, presenting a risk of phase conversion during wet granulation or in suspension formulations.

This guide provides a deep crystallographic and mechanistic comparison of these forms to support rational solid-form selection.

Crystallographic Fundamentals

The fundamental difference lies in the unit cell symmetry and the inclusion of water as a structural pillar in the hemihydrate lattice.

Comparative Lattice Parameters

Data synthesized from Caira et al. and standard crystallographic databases.

| Parameter | Anhydrous Form I | Nevirapine Hemihydrate |

| Crystal System | Triclinic | Monoclinic |

| Space Group | ||

| 2 / 1 | 8 / 2 | |

| ~ 8.07 | ~ 8.85 | |

| ~ 11.45 | ~ 32.11 | |

| ~ 8.24 | ~ 10.06 | |

| ~ 107.8 | 90 | |

| ~ 91.6 | ~ 104.0 | |

| ~ 72.3 | 90 | |

| Calculated Density | ~ 1.35 g/cm³ | ~ 1.38 g/cm³ |

Technical Insight: The significant elongation of the

-axis in the hemihydrate (32.11) reflects the insertion of water layers that expand the packing motif, disrupting the tight -stacking observed in the anhydrous form.

Structural Mechanistics

The "Butterfly" Conformation

Nevirapine adopts a rigid "butterfly-like" conformation due to the fusion of the pyridine and diazepinone rings.

-

Anhydrous: The dihedral angle between the two pyridine wings is approximately 121–124° . The cyclopropyl ring is oriented roughly coplanar to the central ring system to maximize packing density.

-

Hemihydrate: The presence of water induces a slight conformational twist. The cyclopropyl group often rotates to an orthogonal position to accommodate the water molecule in the lattice void.

Hydrogen Bonding Motifs

The stability of each form is governed by distinct supramolecular synthons.

Anhydrous Form I: The Centrosymmetric Dimer The dominant interaction is the formation of a centrosymmetric dimer between two NVP molecules.

-

Mechanism: The amide nitrogen (N-H) of one molecule donates a hydrogen bond to the carbonyl oxygen (C=O) of the adjacent molecule.

-

Synthon: This forms a classic

graph set motif. -

Result: A tightly packed, hydrophobic lattice with high lattice energy (melting point ~247°C).

Hemihydrate: Water-Bridged Network Water acts as a structural linchpin rather than a loosely associated solvent.

-

Stoichiometry: 1 water molecule per 2 NVP molecules.[1]

-

Mechanism: The water molecule sits on a symmetry element (often a 2-fold axis) and bridges two NVP dimers.

-

Water Oxygen accepts H-bonds from NVP amide nitrogens.

-

Water Hydrogens donate H-bonds to NVP carbonyl oxygens.

-

-

Result: A channel-hydrate structure where water removal causes lattice collapse, explaining the lack of a stable "dehydrated hemihydrate" phase; it converts directly to the anhydrous form or amorphous material upon dehydration.

Phase Transformation Pathways

Understanding the kinetics of transformation is vital for process design (e.g., choosing between wet and dry granulation).

Diagram 1: Phase Transformation Logic

Visualization of the thermodynamic and kinetic relationships between forms.

Caption: Kinetic and thermodynamic pathways between Nevirapine forms. Note that wet granulation poses a high risk of converting Anhydrous API to Hemihydrate.

Experimental Characterization Protocols

To ensure batch consistency, the following self-validating protocols should be employed.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive method for phase identification.

-

Anhydrous Diagnostic Peaks (

): ~9.3°, 13.1°, 13.6°, 25.5°.-

Note: The peak at 9.3° is often the most intense and characteristic of Form I.

-

-

Hemihydrate Diagnostic Peaks (

): Distinct low-angle reflections are often shifted. Look for unique peaks around ~11.0° and splitting patterns in the 13-14° region that differ from the anhydrous singlet.

Thermal Analysis (DSC/TGA)

-

Anhydrous:

-

DSC: Single sharp endotherm at 247–250°C (Melting).

-

TGA: Negligible weight loss (< 0.5%) up to melting.

-

-

Hemihydrate:

-

DSC: Broad endotherm between 90–120°C (Dehydration), followed by the melting endotherm of the anhydrous form at ~248°C.

-

TGA: Stepwise weight loss of ~3.0–3.5% (Theoretical for hemihydrate: 3.38%).

-

Diagram 2: Solid Form Decision Tree

Logic flow for quality control in manufacturing.

Caption: Analytical workflow for distinguishing Nevirapine forms. TGA is the primary screen for hydrate presence, confirmed by PXRD.

Implications for Drug Development[4]

Dissolution and Bioavailability

Nevirapine is a BCS Class II drug (Low Solubility, High Permeability). Consequently, the dissolution rate is the rate-limiting step for absorption.[2]

-

Anhydrous Form I: Generally exhibits a higher Intrinsic Dissolution Rate (IDR) due to the higher thermodynamic activity compared to the hydrate. It is the standard form for immediate-release tablets.

-

Hemihydrate: Exhibits lower solubility (~0.1 mg/mL vs anhydrous).[2] While less desirable for tablets, it is the preferred form for oral suspensions . Using the anhydrous form in a suspension would lead to uncontrolled crystal growth (Ostwald ripening) and conversion to the hemihydrate, potentially altering dosing accuracy.

Manufacturing Risks

-

Wet Granulation: If using Anhydrous Form I, water-based granulation is high-risk. The transient formation of hemihydrate can occur, which may then dehydrate during drying into a disordered or amorphous state, leading to stability issues.

-

Recommendation: Use dry granulation (roller compaction) or non-aqueous solvents (ethanol) if strict adherence to the anhydrous form is required.

References

-

Caira, M. R., et al. (1991). Structure of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (Nevirapine).[2][3][4][5] Acta Crystallographica Section C. Link

-

Stieber, F., et al. (2004). Nevirapine: Polymorphism and Pseudopolymorphism.[1][2][6] Journal of Pharmaceutical Sciences.[2] Link

-

Pereira, B. G., et al. (2007).[1] Pseudopolymorphs and Intrinsic Dissolution of Nevirapine.[1][2][5] Crystal Growth & Design.[1] Link

-

World Health Organization. (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6.Link

-

Sarkar, A., & Tiwari, M. (2008). Solid-State Characterization of Nevirapine.[4][5][7] Indian Journal of Pharmaceutical Sciences. Link

Sources

- 1. This compound | C30H30N8O3 | CID 9959243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Analysis of Nevirapine Hemihydrate: A Technical Characterization Guide

This technical guide details the thermal analysis of Nevirapine Hemihydrate, focusing on the critical distinction between the solvated and anhydrous forms through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Executive Summary

Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), exhibits significant polymorphism, primarily existing as an anhydrous form (Form I) and a hemihydrate .[1] Distinguishing these forms is critical for drug development, as the hydration state directly influences solubility, bioavailability, and storage stability. This guide provides a definitive workflow for using DSC and TGA to quantify the hydration stoichiometry and map the phase transition from hemihydrate to anhydrate.

Thermodynamic Landscape

This compound (

-

Anhydrous Melting Point: ~246°C – 250°C[2]

-

Hemihydrate Dehydration: Occurs broadly between 70°C and 110°C (depending on heating rate and pan configuration).

-

Theoretical Water Content: 3.27% w/w.

Phase Transition Logic

The thermal pathway for the hemihydrate is a two-step process:

-

Dehydration: Lattice water is expelled, collapsing the hydrate structure into a metastable or stable anhydrous lattice.

-

Fusion: The resulting anhydrous material melts at its characteristic high temperature.[2]

Figure 1: Thermal phase transition pathway of this compound.

Experimental Protocol

Thermogravimetric Analysis (TGA)

TGA is the primary tool for stoichiometric verification. It differentiates between surface moisture (adsorbed) and lattice water (bound).

Instrument Setup:

-

Pan: Platinum or Ceramic (Open). Note: Open pans allow free escape of volatiles, preventing self-generation of a steam atmosphere.

-

Purge Gas: Nitrogen (

) at 40–60 mL/min. -

Heating Rate: 10°C/min.

-

Temperature Range: 30°C to 350°C.

Data Interpretation:

| Parameter | Expected Value | Interpretation |

|---|

| Step 1 Mass Loss | ~3.3% ± 0.2% | Confirms Hemihydrate stoichiometry (0.5 mol

Critical Insight: If the mass loss is significantly < 3.0%, the sample may be partially dehydrated or a mixture of anhydrous/hemihydrate forms. If > 3.5%, suspect surface moisture contamination.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the transitions identified in TGA.

Instrument Setup:

-

Pan: Aluminum (Crimped with a pinhole). Note: The pinhole is crucial. A hermetically sealed pan will suppress dehydration, shifting the peak to a higher temperature and potentially causing pan rupture.

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 300°C.[1]

Data Interpretation:

| Thermal Event | Temperature (Onset) | Enthalpy (

Note on Polymorphism: If the dehydration results in a metastable anhydrous form that recrystallizes into a stable anhydrous form, a small exothermic event may be visible between 120°C and 200°C, though this is less common in standard commercial batches compared to specific solvates.

Advanced Analysis: Correlating TGA and DSC

To ensure scientific integrity, TGA and DSC data must be overlaid or correlated. The mass loss step in TGA must temporally align with the first endotherm in DSC.

Figure 2: Decision logic for classifying Nevirapine samples.

Common Artifacts & Troubleshooting

-

Missing Dehydration Peak: If the DSC shows only a melting peak at ~246°C, the sample is Anhydrous .[2] The hemihydrate is labile; aggressive drying during manufacturing (e.g., >90°C) can inadvertently convert it to the anhydrous form.

-

Shifted Melting Point: A melting point significantly lower than 245°C (e.g., 230°C) often indicates impurities or a different solvate (e.g., ethanolate), not the pure hemihydrate.

-

Baseline Drift: A sloping baseline in DSC during the dehydration event is normal due to the changing heat capacity (

) of the material as it loses mass.

References

-

Caira, M. R., et al. (2003). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of Pharmaceutical Sciences. Link

-

Jain, S., et al. (2008). Solid-State Characterization of Nevirapine. Indian Journal of Pharmaceutical Sciences. Link

-

Pereira, A. V., et al. (2007). Compatibility study between nevirapine and pharmaceutical excipients used in tablet formulations. Journal of Thermal Analysis and Calorimetry. Link

-

World Health Organization (WHO). (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. Link

Sources

The Allosteric Paradigm: A Technical History of Nevirapine

Topic: Discovery and Development History of Nevirapine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction: Breaking the Nucleoside Monopoly

In the late 1980s, the antiretroviral landscape was dominated by Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT).[1] While effective, these "chain terminators" suffered from significant toxicity and rapid resistance development.[1] The discovery of Nevirapine (NVP), code-named BI-RG-587 , by Boehringer Ingelheim marked a pivotal shift in HIV therapeutics.[1] It was the first Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) to be licensed, validating the concept of allosteric inhibition—shutting down the enzyme not by competing with the substrate, but by mechanically locking the catalytic machinery.[1]

This guide analyzes the discovery trajectory of Nevirapine, from high-throughput screening hits to the structural elucidation that defined a new drug class.[1]

Discovery & Medicinal Chemistry: The BI-RG-587 Campaign

The discovery of Nevirapine was not a rational design starting from a crystal structure, but rather a triumph of screening followed by rigorous structure-activity relationship (SAR) optimization.[1]

The Screening Funnel

Boehringer Ingelheim initiated a high-throughput screening (HTS) campaign targeting HIV-1 Reverse Transcriptase (RT).[1] Unlike NRTIs, which require intracellular phosphorylation, the target was direct inhibition of the holoenzyme.[1]

-

Hit Generation: The screen identified a benzodiazepine analog with weak inhibitory activity (

in the micromolar range).[1] -

Scaffold Morphing: Medicinal chemists, led by Karl Hargrave, recognized the liability of the benzodiazepine scaffold (hydrolytic instability).[1] They replaced the benzene rings with pyridine rings to improve solubility and metabolic stability.[1]

-

Lead Optimization: The transition to a dipyridodiazepinone scaffold yielded BI-RG-587 (Nevirapine).[1] The addition of a cyclopropyl group at the N-11 position was critical for hydrophobic fit within the enzyme's pocket.[1]

Visualization: The Discovery Logic

The following diagram illustrates the progression from screening hit to the optimized clinical candidate.

Figure 1: The medicinal chemistry evolution from unstable benzodiazepine hits to the stable dipyridodiazepinone lead (Nevirapine).[1]

Structural Biology: The "Allosteric Lock" Mechanism

The mechanism of Nevirapine was definitively proven by the seminal 1992 Science paper by Kohlstaedt and Steitz.[1] This was a landmark moment in structural biology, providing the first crystal structure of HIV-1 RT complexed with a drug.[1]

The NNRTI Binding Pocket (NNIBP)

Nevirapine does not bind to the active catalytic site (the "P" site).[1] Instead, it binds to a hydrophobic pocket located in the p66 subunit of the p66/p51 heterodimer, approximately 10 Å away from the active site.[1]

-

The "Butterfly" Mode: Nevirapine adopts a butterfly-like conformation within the pocket.[1]

-

Tyrosine Stacking: The pyridine rings of NVP engage in

stacking interactions with Tyr181 and Tyr188 of the enzyme.[1] -

The Lock: Binding forces the p66 "thumb" subdomain into a hyperextended position.[1][2] This conformational distortion prevents the thumb from clamping down on the DNA template, effectively freezing the enzyme in an inactive state.[1]

Figure 2: The allosteric inhibition cascade. NVP binding mechanically distorts the enzyme, rendering it catalytically incompetent.[1]

Chemical Synthesis: The Hargrave Route

The synthesis of Nevirapine requires the construction of the tricyclic dipyridodiazepinone system.[1] The original route described by Hargrave et al. (1991) is a classic example of convergent heterocyclic synthesis.[1]

Key Synthetic Steps

-

Chlorination: Starting with 2-chloronicotinic acid, converted to the acid chloride.[1]

-

Amide Coupling: Reaction with 2-chloro-3-amino-4-picoline to form the amide intermediate.[1]

-

Cyclization (The Critical Step): Treatment with a strong base (NaH) in pyridine/dioxane facilitates an intramolecular nucleophilic aromatic substitution (

), closing the seven-membered diazepinone ring.[1] -

Alkylation: Introduction of the cyclopropylamine group.[1]

Protocol: Synthesis of the Tricyclic Core

Note: This protocol summarizes the key cyclization step.

-

Reagents: 2-chloronicotinic acid amide intermediate, Sodium Hydride (NaH), Pyridine, Dioxane.[1]

-

Procedure:

-

Suspend the amide intermediate in dry dioxane.[1]

-

Add NaH (4 equivalents) slowly under nitrogen atmosphere.[1]

-

Reflux the mixture at 100°C for 12 hours.

-

Observation: The reaction is driven by the formation of the stable tricyclic anion.[1]

-

Quench: Cool to

and quench with ice water. -

Purification: Recrystallize from ethanol/water to yield the dipyridodiazepinone core.[1]

-

Clinical Development: The HIVNET 012 Paradigm

While NVP is used in combination therapy (HAART), its historical significance lies in the HIVNET 012 trial, which revolutionized the Prevention of Mother-to-Child Transmission (PMTCT) in resource-limited settings.[1]

Comparative Efficacy (HIVNET 012)

The trial compared a short course of AZT (complex dosing) vs. a single dose of NVP (simple dosing).

| Parameter | Zidovudine (AZT) Arm | Nevirapine (NVP) Arm | Clinical Significance |

| Dosing Regimen | Multiple doses (Mother + Infant for 7 days) | Single Dose (Mother @ onset of labor + Infant <72h) | NVP offered superior compliance feasibility.[1] |

| Transmission (14-16 wks) | 25.1% | 13.1% | NVP reduced transmission risk by nearly 50%.[1][3] |

| Cost | High | Very Low | Enabled widespread adoption in developing nations.[1] |

| Half-Life | Short (~1 hour) | Long (>40 hours) | Long half-life allowed "single dose" coverage during the risk period.[1] |

Resistance Profile: The Achilles Heel

The major limitation of first-generation NNRTIs like Nevirapine is the low genetic barrier to resistance.[1] A single point mutation can render the drug ineffective.[1]

Molecular Basis of Resistance

-

Y181C Mutation: The mutation of Tyrosine 181 to Cysteine is the most common resistance pathway.[1]

-

K103N Mutation: Lysine 103 to Asparagine.[1]

References

-

Hargrave, K. D., et al. (1991).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones."[1] Journal of Medicinal Chemistry. Link[1]

-

Kohlstaedt, L. A., et al. (1992).[1][2] "Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor."[1][2][7] Science. Link[1]

-

Guay, L. A., et al. (1999).[1][8] "Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial." The Lancet.[1][9] Link

-

Sorkin, E. M., & Clissold, S. P. (2003).[1] "Nevirapine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in the Management of HIV Infection." Drugs. Link[1]

-

Das, K., et al. (2012).[1][2] "HIV-1 reverse transcriptase complex with DNA and nevirapine reveals non-nucleoside inhibition mechanism."[1][2][10][11] Nature Structural & Molecular Biology.[1][2] Link

Sources

- 1. Nevirapine - Wikipedia [en.wikipedia.org]

- 2. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]

- 3. Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 5. xn--80aba2a1abnbu.xn--p1ai [xn--80aba2a1abnbu.xn--p1ai]

- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 7. Crystal structure at 3.5 A resolution of HIV-1 reverse transcriptase complexed with an inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overview of HIVNET 012 - Review of the HIVNET 012 Perinatal HIV Prevention Study - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. NEVIRAPINE Story [natap.org]

- 10. researchgate.net [researchgate.net]

- 11. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

nevirapine hemihydrate for prevention of mother-to-child transmission

Executive Summary

Nevirapine (NVP), a dipyridodiazepinone non-nucleoside reverse transcriptase inhibitor (NNRTI), remains a critical agent in the global effort to prevent mother-to-child transmission (PMTCT) of HIV-1.[1] While antiretroviral landscapes have evolved, the Nevirapine Hemihydrate form retains specific relevance due to its physicochemical stability in aqueous suspensions—the primary delivery vehicle for neonates.

This technical guide dissects the molecular rationale for selecting the hemihydrate polymorph over the anhydrous form, details the allosteric mechanism of action, and provides rigorous protocols for formulation quality control. It is designed for formulation scientists and clinical researchers requiring a deep understanding of the drug's material science and pharmacological behavior.

Solid-State Chemistry & Polymorphism

The Criticality of the Hemihydrate Form

For solid oral dosage forms (tablets), Anhydrous Nevirapine is typically utilized.[2] However, for pediatric oral suspensions, the Hemihydrate form is mandatory. This distinction is not merely regulatory but thermodynamically essential.

-

Thermodynamic Instability: Anhydrous nevirapine is metastable in aqueous media. When formulated into a suspension, anhydrous crystals undergo a solvent-mediated phase transformation.

-

Ostwald Ripening: If anhydrous NVP is used in a suspension, it dissolves and re-precipitates as the less soluble hemihydrate. This uncontrolled crystallization leads to particle size growth (Ostwald ripening), resulting in "caking" (hard sediment) and non-uniform dosing.

-

Lattice Stability: The hemihydrate crystal lattice incorporates water molecules into the structure, achieving a lower free energy state in aqueous environments, ensuring particle size distribution (PSD) remains stable over the shelf life.

Visualization: Polymorphic Transformation Pathway

The following diagram illustrates the failure mode when Anhydrous NVP is incorrectly used in aqueous formulations.

Figure 1: The thermodynamic cascade of Anhydrous Nevirapine converting to Hemihydrate in suspension, leading to formulation failure.

Mechanism of Action (MOA)

Nevirapine is a highly specific NNRTI. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT), NVP does not require intracellular phosphorylation to become active.

Molecular Binding

-

Target: HIV-1 Reverse Transcriptase (RT) p66 subunit.

-

Site: A hydrophobic pocket proximal to, but distinct from, the catalytic active site (residues Y181 and Y188 are critical).

-

Effect: Binding induces a conformational rotation of the p66 subdomain. This "locks" the enzyme's active site in an inactive conformation, preventing the chemical bond formation between the growing DNA chain and the incoming nucleotide.

Visualization: NNRTI Allosteric Inhibition

Figure 2: The non-competitive inhibition mechanism of Nevirapine on HIV-1 Reverse Transcriptase.

Clinical Efficacy & Resistance Profile

The HIVNET 012 Legacy

The pivotal HIVNET 012 trial established the efficacy of single-dose Nevirapine (sdNVP).

-

Regimen: 200 mg oral dose to mother at onset of labor + 2 mg/kg oral dose to infant within 72 hours of birth.

-

Outcome: Reduced HIV-1 transmission by nearly 50% compared to short-course Zidovudine (AZT) in breastfeeding populations.

Resistance: The K103N Mutation

The primary drawback of NVP is its low genetic barrier to resistance.

-

Mutation: K103N (Lysine to Asparagine at codon 103).

-

Mechanism: This single point mutation prevents NVP from binding to the hydrophobic pocket by stabilizing the closed conformation of the pocket or sterically hindering entry.

-

Pharmacokinetic Driver: NVP has a long half-life (~45 hours). After a single dose, sub-therapeutic "tails" persist in the blood for weeks, selecting for resistant variants if the virus is replicating.

Table 1: Comparative Resistance Profile

| Feature | Nevirapine (NVP) | Efavirenz (EFV) | Etravirine (ETR) |

| Class | 1st Gen NNRTI | 1st Gen NNRTI | 2nd Gen NNRTI |

| Major Mutation | K103N, Y181C | K103N | V179F, Y181C |

| Genetic Barrier | Low (1 mutation) | Low (1 mutation) | High (>2 mutations) |

| Cross-Resistance | High (vs EFV) | High (vs NVP) | Low |

Manufacturing & Quality Control Protocols

For researchers developing generic or novel suspension formulations, the following protocols ensure physicochemical integrity.

Protocol A: Preparation of this compound Suspension

Objective: Create a stable 10 mg/mL suspension preventing crystal growth.

-

Pre-mix Phase: Dissolve Carbopol 974P (suspending agent) in purified water. Neutralize with NaOH to form a gel matrix.

-

API Addition: Add This compound (micronized, PSD d90 < 10 µm) to the gel matrix. Crucial: Do not use anhydrous NVP.

-

Homogenization: High-shear mixing (e.g., Silverson) at 3000 RPM for 15 minutes to ensure dispersion.

-

Stabilization: Add sorbitol solution and polysorbate 80 (surfactant) to enhance wetting and prevent flocculation.

-

Final pH Adjustment: Buffer to pH 5.5–7.0.

Protocol B: USP Dissolution Test (Quality Control)

Standard: USP <711> for Oral Suspension.

| Parameter | Specification |

| Apparatus | USP Type II (Paddle) |

| Medium | 0.1 N HCl (900 mL) |

| Speed | 25 RPM (Low shear to mimic gastric environment) |

| Temperature | 37°C ± 0.5°C |

| Sampling Time | 45 Minutes |

| Acceptance Criteria | Q = 75% dissolved |

Analytical Method (HPLC):

-

Column: C18 (4.6 mm x 15 cm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (80:20).

-

Detection: UV at 220 nm.

-

Flow Rate: 1.0 mL/min.

Future Outlook

While Dolutegravir (DTG) is replacing NNRTI-based regimens for adult first-line therapy due to higher resistance barriers, this compound suspension remains vital in:

-

Neonatal Prophylaxis: For high-risk infants born to mothers with high viral loads, WHO guidelines often recommend dual prophylaxis (AZT + NVP).

-

Resource-Limited Settings: Where cold-chain storage for newer biologics or formulations is impossible, the thermal stability of NVP hemihydrate suspension is advantageous.

References

-

Guay, L. A., et al. (1999). Intrapartum and neonatal single-dose nevirapine compared with zidovudine for prevention of mother-to-child transmission of HIV-1 in Kampala, Uganda: HIVNET 012 randomised trial. The Lancet.[3]

-

Caira, M. R., et al. (2003).[3] Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies. Journal of Pharmaceutical Sciences.

-

World Health Organization. (2021).[4] Consolidated guidelines on HIV prevention, testing, treatment, service delivery and monitoring. WHO Guidelines.

-

U.S. Food and Drug Administration. (2018). Viramune (Nevirapine) Oral Suspension Prescribing Information. FDA Access Data.

-

United States Pharmacopeia (USP). (2023). Nevirapine Oral Suspension Monograph. USP-NF.

-

Jain, S., et al. (2014).[5] Preparation and Characterisation of Nevirapine Oral Nanosuspensions. Indian Journal of Pharmaceutical Sciences.

Sources

- 1. CROI: Two studies show single-dose nevirapine prevents HIV transmission in consecutive pregnancies | aidsmap [aidsmap.com]

- 2. US6172059B1 - Pharmaceutical suspension comprising this compound - Google Patents [patents.google.com]

- 3. Efficacy and Safety - Review of the HIVNET 012 Perinatal HIV Prevention Study - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. extranet.who.int [extranet.who.int]

- 5. researchgate.net [researchgate.net]

Operational Guide: Handling and Storage of Nevirapine Hemihydrate

Topic: Basic Handling and Storage Guidelines for Nevirapine Hemihydrate Content Type: Technical Whitepaper / Operational Guide Audience: Pharmaceutical Scientists, Process Engineers, and HSE Officers

Executive Summary

This compound (NVP-HH) is a dipyridodiazepinone derivative functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Unlike its anhydrous counterpart, the hemihydrate form contains water molecules incorporated into the crystal lattice (stoichiometry 2:1 drug-to-water).[1] This pseudopolymorphic nature dictates specific handling protocols: maintenance of the hydration shell is critical for bioavailability and regulatory compliance.

This guide synthesizes physicochemical properties with field-proven handling strategies to prevent dehydration (conversion to anhydrous) or degradation, ensuring data integrity in drug development pipelines.[1]

Physicochemical Profile & Criticality

Understanding the material's fundamental state is the prerequisite for proper handling.

| Property | Specification / Characteristic | Impact on Handling |

| CAS Number | 129618-40-2 (Hemihydrate) | Distinct from Anhydrous (129618-40-2 refers to generic; specific hydrate CAS often cited as 220988-26-1) |

| Molecular Formula | Molecular Weight: 275.3 g/mol | |

| Water Content | ~3.3% - 3.5% w/w | CRITICAL: Loss of this water alters dissolution rates.[1] Do not over-dry.[1] |

| Solubility | BCS Class II (Low Sol, High Perm) | pH-dependent solubility.[1] High solubility at pH < 3.[1] |

| Melting Point | ~244°C - 250°C | Dehydration occurs prior to melting (approx. 90-125°C).[1] |

| pKa | 2.8 | Weak base; requires acidic media for dissolution testing.[1] |

The Hydrate Stability Window

The hemihydrate is the thermodynamically stable form in aqueous environments. However, in the solid state, it exists in a dynamic equilibrium with the relative humidity (RH) of the environment.

-

Risk of Dehydration: Exposure to RH < 20% or temperatures > 60°C can strip lattice water, causing a phase collapse to the anhydrous form.

-

Risk of Transformation: The anhydrous form, if generated, is metastable in water and will rapidly convert back to hemihydrate during wet granulation or dissolution, potentially causing variable release profiles [1].

Storage & Environmental Control

Standard "cool and dry" instructions are insufficient for hydrates.[1] The goal is to maintain the crystal lattice water without inducing hydrolysis.

Environmental Parameters

-

Temperature: Store at 20°C to 25°C (Controlled Room Temperature). Excursions permitted to 15°C–30°C.[1][3]

-

Avoid: Temperatures > 40°C, which accelerate dehydration kinetics.[1]

-

-

Relative Humidity (RH): Maintain 40% to 60% RH .

-

Prohibited: Do NOT store in desiccators or with strong desiccants (e.g., P2O5), as this will scavenge crystal water.[1]

-

-

Light: Protect from light.[1] NVP is susceptible to photodegradation over extended periods.[1]

Packaging Requirements

-

Primary Container: Low-density polyethylene (LDPE) bags (double lined) to prevent moisture migration.[1]

-

Secondary Container: High-density polyethylene (HDPE) drums or opaque amber glass bottles (for small R&D quantities).

-

Headspace: Minimize headspace to reduce oxidative stress, though NVP is relatively oxidation-resistant.[1]

Safety & Occupational Handling (HSE)

Nevirapine is a potent bioactive agent with specific toxicological risks.

Hazard Identification (GHS)[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Target Organs: Hepatotoxicity and severe skin reactions (Stevens-Johnson Syndrome risk in clinical settings) are the primary concerns.[1]

Containment & PPE[1]

-

OEB Level: Band 3 or 4 (1–10 µg/m³).[1] High containment required.[1]

-

Engineering Controls:

-

Personal Protective Equipment:

Technical Protocols

Protocol A: Verification of Hydrate State (DSC/TGA)

Purpose: To confirm the material has not dehydrated during storage.[1]

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

-

Sample Prep: Weigh 3–5 mg of NVP-HH into a crimped aluminum pan (pinhole lid) to allow moisture escape without explosive release.

-

Parameters:

-

Acceptance Criteria:

-

TGA: Distinct weight loss step of 3.0% – 3.5% between 80°C and 130°C (corresponds to 0.5 moles of water).

-

DSC: Broad endotherm (dehydration) peaking ~100-125°C, followed by a sharp melting endotherm at ~245°C [3].[1]

-

Failure Mode: If TGA loss is < 2.5%, the material has partially dehydrated.

-

Protocol B: Solubility Preparation (pH Dependent)

Purpose: Correctly solubilizing NVP for bioassays, noting its pKa limitations.

-

Media Selection: Do not use neutral water (pH 7) as solubility is extremely low (~0.1 mg/mL).[1]

-

Acidic Buffer: Prepare 0.01 N HCl (pH ~2).

-

Procedure:

-

Caution: If dissolving in organic solvents (Ethanol/DMSO) for stock solutions, be aware that precipitation may occur immediately upon dilution into aqueous media if the pH is not controlled.[1]

Visualizations

Figure 1: Stability & Phase Logic

This diagram illustrates the relationship between environmental humidity and the physical state of Nevirapine.

Caption: Phase transition dynamics of Nevirapine. Maintaining the Hemihydrate state requires avoiding low humidity extremes.

Figure 2: Safe Handling Workflow

A step-by-step logic flow for receiving and dispensing the API in a research setting.

Caption: Operational workflow ensuring safety and material integrity during dispensing.

References

-

Caira, M. R., et al. (2003).[1] Polymorphism of Nevirapine: Crystal Structures and Thermal Stability of the Anhydrous and Hemihydrate Forms. Journal of Pharmaceutical Sciences.[1]

-

PubChem. (2024).[1] this compound - Safety and Hazards.[1][2][4] National Library of Medicine.[1] [1]

-

Stiehl, J., et al. (2008).[1] Solid-state characterization of nevirapine.[1][5] Journal of Thermal Analysis and Calorimetry.[1]

-

World Health Organization. (2006).[1] International Pharmacopoeia: this compound Monograph.[1][1]

Sources

- 1. This compound | C30H30N8O3 | CID 9959243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. camberpharma.com [camberpharma.com]

- 4. americanthermal.com [americanthermal.com]

- 5. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance LC-MS/MS Bioanalysis of Nevirapine and Its Hydroxy-Metabolites in Human Plasma

Executive Summary

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in HIV-1 antiretroviral therapy.[1][2][3] While quantification of the parent drug is routine, the simultaneous bioanalysis of NVP and its hydroxylated metabolites (2-OH, 3-OH, 8-OH, and 12-OH nevirapine) presents a significant analytical challenge due to structural isomerism and metabolic auto-induction .

This Application Note provides a field-proven protocol for the simultaneous quantification of NVP and its metabolites. Unlike generic methods, this protocol addresses the critical need for chromatographic resolution of isobaric metabolites (m/z 283.1) which cannot be distinguished by mass spectrometry alone. We utilize Liquid-Liquid Extraction (LLE) to minimize matrix effects and ensure high sensitivity for low-abundance metabolites.

Scientific Background & Metabolic Pathway[4][5][6]

The Auto-Induction Challenge

Nevirapine is unique because it induces its own metabolism (auto-induction) via Cytochrome P450 enzymes. Long-term therapy increases the clearance of NVP by 1.5- to 2-fold compared to a single dose.

-

2-Hydroxynevirapine (2-OH NVP): Formed primarily by CYP3A4 .[1]

-

3-Hydroxynevirapine (3-OH NVP): Formed primarily by CYP2B6 .[1][2][3]

Monitoring these specific metabolites allows researchers to phenotype CYP activity in vivo, offering insights into patient adherence and individual susceptibility to hepatotoxicity or skin rash.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Nevirapine into its primary hydroxy metabolites.

Figure 1: Metabolic pathway of Nevirapine showing CYP-mediated hydroxylation. 2-OH and 3-OH are the primary markers for CYP3A4 and CYP2B6 activity, respectively.[1][4]

Method Development Strategy: The "Why"

Separation of Isobaric Metabolites

The four hydroxy metabolites share the same precursor mass (

-

Critical Requirement: The LC method must achieve baseline chromatographic separation.

-

Solution: We utilize a C18 column with an optimized gradient. The elution order is typically 2-OH < 3-OH < NVP , allowing distinct quantification windows.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, causing ion suppression—particularly for the early-eluting 2-OH metabolite.

-

Recommendation: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[2]

-

Benefit: LLE provides cleaner extracts, better recovery of the polar hydroxy metabolites compared to hexane, and significantly reduced matrix effects.

Detailed Experimental Protocol

Reagents & Materials

-

Analytes: Nevirapine, 2-OH NVP, 3-OH NVP (High purity >98%).

-

Internal Standard (IS): Nevirapine-d3 or d5 (Essential for compensating matrix effects).

-

Matrix: Human Plasma (K2EDTA).

-

Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, MTBE.

Sample Preparation Workflow (LLE)

-

Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL NVP-d3 in 50% MeOH). Vortex gently.

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether).

-

Note: Ethyl Acetate is a viable alternative if MTBE is unavailable.

-

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Caution: Do not disturb the protein pellet/aqueous interface.

-

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

-

Injection: Transfer to autosampler vials. Inject 5-10 µL .

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5 with Acetic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold |

| 1.00 | 10% | Load |

| 6.00 | 90% | Linear Ramp (Elution of Metabolites then NVP) |

| 7.50 | 90% | Wash |

| 7.60 | 10% | Re-equilibration |

| 10.00 | 10% | End of Run |

Mass Spectrometry (MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[2]

-

Spray Voltage: 4500 V.

-

Gas Temps: Source: 500°C.

MRM Transitions (Tune for your specific instrument):

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |

| Nevirapine | 267.1 | 226.1 | 50 | 25 |

| 2-OH NVP | 283.1 | 265.1 | 50 | 28 |

| 3-OH NVP | 283.1 | 265.1 | 50 | 28 |

| NVP-d3 (IS) | 270.1 | 229.1 | 50 | 25 |

*Note: Hydroxy metabolites often lose water (18 Da) to form 265.1 or lose the cyclopropyl ring to form 242.1. Verify the dominant fragment on your specific QQQ.

Analytical Workflow Visualization

Figure 2: Step-by-step bioanalytical workflow ensuring minimal matrix interference and maximum recovery.[6]

Validation & Quality Control (QC)

To ensure Trustworthiness and compliance with FDA/EMA guidelines, the following parameters must be validated:

-

Selectivity: Analyze 6 lots of blank plasma to ensure no interference at the retention times of NVP (approx 7.8 min) or metabolites (approx 6.4 - 6.9 min).

-

Linearity:

-

NVP: 10 – 10,000 ng/mL.

-

Metabolites: 1 – 1,000 ng/mL (Metabolites are present at lower concentrations).

-

-

Accuracy & Precision: Intra-day and Inter-day CV% should be <15% (20% for LLOQ).

-

Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. LLE typically yields a Matrix Factor (MF) between 0.9 and 1.1.

Expert Troubleshooting Tips

-

Peak Tailing: NVP is a basic compound. If peak tailing occurs, increase the Ammonium Acetate concentration to 10 mM or adjust pH slightly lower (pH 4.0).

-

Carryover: NVP is "sticky." Ensure the autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:Isopropanol).

-

Isomer Overlap: If 2-OH and 3-OH peaks co-elute, lower the initial gradient slope (e.g., hold at 5% B for 2 minutes before ramping).

References

-

Riska, P., et al. (1999). Metabolism of nevirapine by cytochrome P450: in vitro and in vivo studies. Drug Metabolism and Disposition.[1][2] Link

-

Fan, B., et al. (2011). Determination of nevirapine and its primary metabolites in human plasma by LC–MS/MS. Journal of Chromatography B. Link

-

FDA Guidance for Industry. Bioanalytical Method Validation (2018).Link

-

Elsherbiny, D., et al. (2009). Simultaneous determination of nevirapine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

dissolution testing protocol for nevirapine hemihydrate tablets

Executive Summary & Scientific Context

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] As a BCS Class II compound (Low Solubility, High Permeability), the in vivo absorption of Nevirapine is dissolution-rate limited.[4][5] Consequently, the dissolution test is not merely a quality control check but a critical surrogate for bioequivalence.

The Hemihydrate Challenge:

This protocol specifically addresses Nevirapine Hemihydrate . Unlike the anhydrous form, the hemihydrate (

-

Solubility Profile: Highly soluble in acidic pH (pH < pKa), drastically reduced solubility in neutral/alkaline media (pH 6.8).

Strategic Directive: This guide moves beyond simple pharmacopeial compliance. It establishes a discriminatory dissolution framework capable of detecting changes in polymorphic form, particle size distribution (PSD), and manufacturing process variables (granulation endpoint).

Pre-Formulation & Physicochemical Grounding

Before executing the protocol, the solubility profile must be mapped to ensure Sink Conditions (where the medium volume can dissolve at least 3x the drug dosage).

| Parameter | Value / Characteristic | Impact on Dissolution |

| API Form | Hemihydrate | Slower intrinsic dissolution rate than anhydrous; requires rigorous wetting control. |

| pKa | 2.8 | Solubility is pH-dependent.[4][6] High in 0.1N HCl; Low in pH 6.8. |

| Dose | 200 mg (Standard) | Requires surfactant (SLS) in neutral media to maintain sink conditions. |

| Absorption Window | Stomach & Upper Intestine | Testing must cover pH 1.2 (Gastric) and pH 6.8 (Intestinal). |

Standardized Dissolution Protocol (QC Release)

This protocol aligns with USP/FDA standards for immediate-release tablets but includes enhanced controls for the hemihydrate form.

Instrumentation & Parameters

-

Apparatus: USP Type II (Paddle).[7] Note: Paddles are preferred over Baskets (Type I) to prevent gummy clogging often seen with hemihydrate formulations.

-

Rotation Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).

Reagent Preparation

-

0.1 N HCl: Slowly add 8.5 mL of concentrated HCl (37%) to 900 mL of degassed purified water. Dilute to 1000 mL.[8]

-

Critical Step: Media must be degassed (Helium sparging or vacuum filtration at 41°C) to prevent bubble formation on the tablet surface, which artificially lowers release rates.

Experimental Workflow (Step-by-Step)

-

System Suitability: Verify temperature and paddle wobble (< 1.0 mm) before starting.

-

Media Addition: Dispense 900 mL of 0.1 N HCl into each of the 6 vessels. Allow to equilibrate to 37°C.

-

Sample Introduction: Carefully slide one tablet down the vessel wall to rest at the bottom center. Do not drop from height to avoid chipping.

-

Timing: Start rotation immediately upon dropping the last tablet.

-

Sampling: Withdraw 5 mL aliquots at 15, 30, 45, and 60 minutes .

-

Cannula Filter: Use a 10 µm porous filter tip.

-

Syringe Filter: Filter immediately through a 0.45 µm PVDF or PTFE filter (discard first 2 mL to saturate filter adsorption sites).

-

-

Replenishment: Replace withdrawn volume with 5 mL of fresh pre-warmed medium (optional if mathematical correction is used).

Biorelevant/Discriminatory Method (R&D Optimization)

For formulation development, 0.1 N HCl is often "too good" (non-discriminatory). To detect differences in hemihydrate particle size or binder effects, use a medium closer to intestinal pH.

-

Medium: Phosphate Buffer pH 6.8 + 2.0% Sodium Lauryl Sulfate (SLS).

-

Rationale: The SLS creates sink conditions at neutral pH where Nevirapine is naturally insoluble, mimicking the solubilizing effect of bile salts.

Analytical Quantification (HPLC Method)

While UV spectrophotometry (at 280 nm) is acceptable for routine QC, HPLC is mandatory during development to separate Nevirapine from potential hemihydrate degradation products or excipient interferences.

HPLC Conditions

-

Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (60:40 v/v).

-

Buffer Prep: 20 mM Potassium Dihydrogen Phosphate (

).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 283 nm (Lambda max for Nevirapine).

-

Injection Volume: 20 µL.

-

Run Time: ~8 minutes (Nevirapine retention ~4-5 min).

Calculation

- : Peak Area[8]

- : Standard concentration (mg/mL)

- : Potency of standard (decimal)[7]

- : Label Claim (200 mg)[2][12]

Visualization of Workflows

Figure 1: Dissolution Decision Logic & Workflow

This diagram illustrates the decision process for selecting media and the operational workflow.

Caption: Operational workflow for this compound dissolution, distinguishing between QC release and discriminatory R&D pathways.

Validation & Troubleshooting (Self-Validating Systems)

To ensure trustworthiness, the protocol includes specific failure-mode checks.

Common Pitfalls & Solutions

| Issue | Probable Cause | Corrective Action |

| Coning | Hemihydrate powder is dense and hydrophobic, settling in the center under the paddle (dead zone). | Increase speed to 75 RPM or switch to Peak vessels (if regulatory approved). |

| High Variability (RSD > 10%) | Poor wetting of the tablet surface. | Ensure media is degassed. Check formulation for adequate disintegrant/binder ratio. |

| Low Recovery (< 90%) | Adsorption of drug to filter membrane. | Validation Step: Saturate filters by discarding the first 3-5 mL of filtrate. Use PVDF filters (low binding). |

| Peak Tailing in HPLC | Secondary interactions with silanols. | Ensure mobile phase contains phosphate buffer (pH 6.0) to suppress silanol ionization. |

Acceptance Criteria (USP <711>)

-

Stage 1 (S1): 6 units tested. Each unit must be

. -

Stage 2 (S2): Test 6 additional units. Average of 12 units

, and no unit -

Standard Q Value: Typically 80% dissolved at 45 minutes .

References

-

United States Pharmacopeia (USP). Dissolution <711>. Rockville, MD: United States Pharmacopeial Convention.

-

U.S. Food and Drug Administration (FDA). Dissolution Methods Database: Nevirapine. [9]

-

World Health Organization (WHO). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. (2021).[12] Describes BCS Class II status and hemihydrate/anhydrous forms.

-

Kalantri, P., et al. Method development and validation for estimation of nevirapine from tablets by RP-HPLC. International Journal of Pharmacy. (2011).

-

Shewiyo, D.H., et al. Development and validation of a dissolution test for nevirapine tablets. Dissertation. (2016). Highlights the use of SLS for biorelevant media.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmascholars.com [pharmascholars.com]

- 3. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-State Characterization of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. uspnf.com [uspnf.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Preparation and Characterisation of Nevirapine Oral Nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. extranet.who.int [extranet.who.int]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Nevirapine from Human Plasma

Executive Summary

This guide details a robust Solid-Phase Extraction (SPE) protocol for the isolation of Nevirapine (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), from human plasma. Unlike liquid-liquid extraction (LLE), which often requires toxic solvents (e.g., dichloromethane) and suffers from emulsion formation, this SPE method offers high reproducibility, automation potential, and cleaner extracts suitable for high-sensitivity LC-MS/MS analysis.

The protocol leverages the physicochemical properties of Nevirapine (LogP ~2.5, pKa ~2.8) to utilize a Reversed-Phase (RP) retention mechanism, ensuring high recovery (>85%) and effective removal of plasma proteins and phospholipids.

Physicochemical Basis & Mechanism

To design a self-validating protocol, one must understand the molecular behavior of the analyte.

-

Lipophilicity (LogP ~2.5): Nevirapine is moderately lipophilic. This indicates it will retain strongly on hydrophobic sorbents (C18 or Hydrophilic-Lipophilic Balanced polymers) via van der Waals forces.

-

Acidity/Basicity (pKa ~2.8): Nevirapine is a weak base. At physiological pH (7.4), it exists primarily in its unionized (neutral) form.

-

Implication: We do not need to alkalize the plasma to suppress ionization (as required for stronger bases). Standard dilution with water or neutral buffer is sufficient to maintain the unionized state required for reversed-phase retention.

-

Mechanistic Workflow Diagram

The following diagram illustrates the chemical logic driving the extraction steps.

Figure 1: Mechanistic logic of the Nevirapine SPE protocol. The unionized state of NVP at neutral pH drives the hydrophobic retention on the sorbent.

Materials and Reagents

Equipment

-

SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 30 mg/1 cc) OR C18 end-capped cartridges (e.g., Bond Elut C18, 100 mg).

-

Expert Insight: HLB is preferred over C18 as it remains wettable even if the cartridge runs dry, reducing the risk of low recovery during batch processing.

-

-

Vacuum Manifold: Capable of maintaining 10-20 inHg vacuum.

-

Nitrogen Evaporator: For sample concentration (if required for low LOD).

-

HPLC/LC-MS System: C18 Column (e.g., 150 x 4.6 mm, 5 µm).

Reagents

-

Methanol (MeOH) & Acetonitrile (ACN): LC-MS Grade.

-

Water: Milli-Q or HPLC Grade.

-

Internal Standard (IS): Carbamazepine (preferred due to structural similarity and elution profile) or Isotopically labeled Nevirapine (NVP-d3).

-

Ammonium Acetate: For mobile phase buffering.

Detailed Experimental Protocol

Sample Pre-treatment

Objective: Disruption of protein binding and viscosity reduction.

-

Thaw human plasma samples at room temperature.[1]

-

Aliquot 250 µL of plasma into a clean centrifuge tube.

-

Add 25 µL of Internal Standard working solution (e.g., Carbamazepine 5 µg/mL).

-

Add 250 µL of Milli-Q water (or 50mM Ammonium Acetate pH 7.0).

-

Why: Dilution 1:1 reduces plasma viscosity, preventing cartridge clogging, and ensures the sample is sufficiently aqueous to promote hydrophobic interaction with the sorbent.

-

-

Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes (optional, but recommended to remove particulates).

Solid-Phase Extraction (SPE) Workflow

| Step | Action | Critical Technical Note |

| 1. Condition | Add 1 mL MeOH to cartridge. Apply low vacuum. | Solvates the carbon chains/polymer, making them accessible for binding. |

| 2. Equilibrate | Add 1 mL Water . | Removes excess organic solvent. Do not let the cartridge dry out (critical for C18). |

| 3. Load | Load pre-treated sample (~525 µL) at flow rate 1 mL/min . | Slow flow allows sufficient mass transfer kinetics for NVP to bind to the sorbent. |

| 4. Wash | Add 1 mL 5% MeOH in Water . | Removes salts and hydrophilic proteins. The 5% organic content is too weak to elute NVP (LogP 2.5) but cleans the matrix. |

| 5. Dry | Apply high vacuum for 2-5 minutes. | Removes residual water. Residual water can interfere with the elution or subsequent evaporation. |

| 6. Elute | Add 1 mL MeOH (or ACN). Collect eluate. | Strong organic solvent disrupts van der Waals forces, releasing NVP. |

| 7. Concentrate | Evaporate under | Concentrates the analyte for higher sensitivity. |

Chromatographic Conditions (Reference)

-

Column: C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm or MS/MS (MRM mode: 267.1 -> 226.1).

Validation & Performance Metrics

This method is designed to meet FDA/EMA bioanalytical guidelines.

Typical Performance Data

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | ||

| Recovery (Extraction Efficiency) | > 80% | 85% - 94% |

| Precision (RSD) | < 15% | 4.5% (Intra-day) |

| Matrix Effect (LC-MS) | 85-115% | 95% (Minimal ion suppression) |

Troubleshooting Guide

A self-validating system requires knowing when and why it fails.

Troubleshooting Logic Tree

Figure 2: Decision tree for diagnosing low recovery issues.

-

Issue: Low Recovery:

-

Cause: Sample pH may be too low (< 2.0), causing protonation of NVP (becoming cationic) and reducing hydrophobic retention on C18.

-

Fix: Ensure sample diluent is neutral (pH ~7.0).

-

-

Issue: High Backpressure:

-

Cause: Plasma proteins clogging the frit.

-

Fix: Ensure centrifugation step in pre-treatment is performed; do not overload cartridge.

-

References

-

Walsh Medical Media. (2011). Estimation of Nevirapine from Human Plasma by LC-ESI-MS/MS: a Pharmacokinetic Application. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). High throughput LC-MS/MS method for simultaneous determination of tenofovir, lamivudine and nevirapine in human plasma. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Determination of nevirapine in human plasma by HPLC. Retrieved from [Link]

-

PubChem. (n.d.). Nevirapine Compound Summary (pKa and LogP Data). Retrieved from [Link]

Sources

Application Note: Mechanistic Profiling of Nevirapine Hemihydrate in Dual-NNRTI Systems

Abstract

This application note provides a rigorous framework for investigating the pharmacological interactions of Nevirapine Hemihydrate (NVP-HH) when used in combination with second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) such as Efavirenz (EFV), Etravirine (ETR), or Rilpivirine (RPV). While dual-NNRTI therapy is clinically contraindicated due to antagonistic binding competition, preclinical characterization of these interactions is critical for mapping resistance profiles, understanding cross-resistance mechanisms, and developing salvage therapy models. This guide details protocols for solubility profiling, competitive binding kinetics (SPR), and isobologram analysis for synergy/antagonism quantification.

Introduction & Scientific Context

Nevirapine (NVP), a dipyridodiazepinone, was the first NNRTI approved for HIV-1 treatment. It binds to the hydrophobic NNRTI-binding pocket (NNIBP) of the p66 subunit of HIV-1 reverse transcriptase (RT), inducing a conformational change that locks the enzyme in an inactive state ("butterfly" binding mode).

The Hemihydrate Distinction:

Researchers must distinguish between Nevirapine Anhydrous (used in tablets) and This compound (used in oral suspensions). The hemihydrate form (

The Dual-NNRTI Paradox: Combining NVP with other NNRTIs typically results in antagonism .[1] Because all NNRTIs target the same allosteric pocket, they compete for occupancy. However, characterizing this antagonism is vital for:

-

Mutation Mapping: Determining if a secondary NNRTI can bind when NVP-resistant mutations (e.g., K103N, Y181C) are present.[1]

-

Binding Kinetics: Measuring the "residence time" of high-affinity second-generation NNRTIs in the presence of NVP.

Chemical & Physical Properties

Before initiating biological assays, the physicochemical stability of the hemihydrate form must be verified.

| Property | This compound | Nevirapine Anhydrous | Impact on Protocol |

| Molecular Weight | 275.3 g/mol | 266.3 g/mol | Critical: Adjust molarity calculations for stock solutions.[1] |

| Water Solubility | ~0.1 mg/mL (pH 7.[1][2]0) | Slightly lower | Hemihydrate dissolves slower; requires extended sonication. |

| Crystal Habit | Needle/Platelike | Block-like | Affects dissolution rate in suspension assays.[1] |

| Stability | Stable in aqueous suspension | Hygroscopic | Store hemihydrate in desiccated conditions to prevent water loss/gain.[1] |

Mechanism of Action: Competitive Allostery

The following diagram illustrates the competitive exclusion mechanism that defines dual-NNRTI interactions.

Figure 1: Competitive binding mechanism at the NNRTI Binding Pocket (NNIBP).[1] NVP and Next-Gen NNRTIs are mutually exclusive binders.

Protocol A: Competitive Binding Kinetics (Surface Plasmon Resonance)

Objective: To determine if a high-affinity NNRTI (e.g., Rilpivirine) can displace pre-bound Nevirapine, or if NVP occupancy prevents secondary binding.[1]

Reagents:

-

CM5 Sensor Chip (Cytiva/Biacore).

-

Ligand: Recombinant HIV-1 RT (p66/p51 heterodimer).[1]

-

Analytes: this compound (stock in DMSO), Competitor NNRTI.

-

Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) + 5% DMSO.

Methodology:

-

Immobilization: Amine couple HIV-1 RT to the CM5 chip (Target RU: ~4000).[1]

-

Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index shifts.

-

Single Cycle Kinetics (Baseline): Inject NVP-HH (0, 10, 30, 90, 270 nM) to establish

and -

Competition Assay (Coinjection):

-

Phase 1: Inject Saturating NVP (500 nM) for 120s.

-

Phase 2: Immediately inject Mixture (500 nM NVP + Variable [Competitor]) for 120s.

-

Dissociation: Wash with buffer for 600s.[1]

-

-

Analysis: If the response unit (RU) signal increases during Phase 2, the competitor has a higher affinity or binds to a secondary site (unlikely for NNRTIs). If the signal remains flat or drops (and matches the NVP dissociation curve), antagonism is confirmed.

Validation Check:

-

Self-Validating Step: Ensure the DMSO concentration in all analyte samples matches the running buffer exactly (within 0.1%). Mismatched DMSO causes "square wave" artifacts that obscure binding data.[1]

Protocol B: In Vitro Cytotoxicity & Isobologram Analysis

Objective: To quantify the interaction (Synergy vs. Antagonism) using the Chou-Talalay method.

Reagents:

-

MT-4 or TZM-bl cell lines.

-

Viral Stock: HIV-1 (IIIB wild-type or K103N mutant).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Experimental Workflow:

Figure 2: Workflow for checkerboard drug combination assay.

Step-by-Step Protocol:

-

Preparation: Dissolve NVP-HH in DMSO. Note: Account for the hemihydrate water mass (approx 3.5% w/w) when calculating molarity.

-

Checkerboard Matrix: In a 96-well plate, create a matrix of Drug A (NVP) and Drug B (e.g., Efavirenz).

-

Rows: NVP serial dilution (

to -

Cols: EFV serial dilution (

to

-

-

Infection: Add MT-4 cells (

cells/well) infected with HIV-1 at MOI 0.01. -

Incubation: Incubate for 5 days at 37°C, 5% CO2.

-

Viability: Add MTT reagent. Read absorbance at 570 nm.

-

Calculation: Calculate Fraction Affected (

) for every well.

Data Interpretation (Chou-Talalay Method):

Calculate the Combination Index (CI) using the equation:

| CI Value | Interpretation | Biological Implication |

| < 0.9 | Synergism | Rare for dual-NNRTIs; suggests allosteric cooperation.[1] |

| 0.9 - 1.1 | Additive | Drugs act independently (unlikely for shared pocket).[1] |

| > 1.1 | Antagonism | Expected Result. Competition for the binding pocket. |

References

-

World Health Organization (WHO). (2021). Nevirapine 100 mg Tablets (Micro Labs Ltd), HA569 WHOPAR Part 6. Retrieved from [Link]

-

Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

-

Chou, T. C. (2010).[4] Drug combination studies and their synergy quantification using the Chou-Talalay method.[4][5][6][7] Cancer Research.[4] Retrieved from [Link]

-

Basavoju, S., et al. (2008). Conformational flexibility of the NNRTI binding pocket: Crystal structure of HIV-1 reverse transcriptase with a novel inhibitor. Journal of Molecular Biology. Retrieved from [Link]

-

FDA. (2018). Viramune (nevirapine) Prescribing Information.[8][9][10] Retrieved from [Link][2][4][6][10][11][12][13][14]

Sources

- 1. This compound | C30H30N8O3 | CID 9959243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determining the Interaction in a Drug Combination using the Dose-based or Effect-based Method - PMC [pmc.ncbi.nlm.nih.gov]